N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine
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Overview
Description
This compound features a quinoline moiety, which is known for its diverse biological activities and has been extensively studied for its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine typically involves the reaction of quinoline derivatives with appropriate reagents to introduce the oxolan-3-amine moiety. One common method includes the reaction of 4-hydroxyquinoline with N,N-dimethyl-3-aminopropanol under basic conditions to form the desired compound . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoline ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the quinoline moiety can be substituted with different functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is being explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. For example, the compound may inhibit the activity of topoisomerases, enzymes involved in DNA replication and repair, thereby exerting its antimicrobial and anticancer effects. Additionally, the compound may interact with cellular receptors and signaling pathways, modulating various biological functions.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxyquinoline: A precursor in the synthesis of N,N-dimethyl-4-(quinolin-4-yloxy)oxolan-3-amine, known for its antimicrobial properties.
Quinoline N-oxide: An oxidized derivative of quinoline with potential biological activities.
N,N-dimethyl-3-aminopropanol: A reagent used in the synthesis of the compound.
Uniqueness
This compound is unique due to its specific chemical structure, which combines the quinoline moiety with an oxolan-3-amine group. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N,N-dimethyl-4-quinolin-4-yloxyoxolan-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-17(2)13-9-18-10-15(13)19-14-7-8-16-12-6-4-3-5-11(12)14/h3-8,13,15H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKEIPRGDNHENKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1COCC1OC2=CC=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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